N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide is a structurally complex compound featuring a 1,4-dioxaspiro[4.5]decane core fused with an oxalamide group and a phenyl substituent. The spirocyclic dioxolane ring system (1,4-dioxaspiro[4.5]decane) confers rigidity and stereochemical uniqueness, while the oxalamide moiety introduces hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-phenyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(16(21)19-13-7-3-1-4-8-13)18-11-14-12-22-17(23-14)9-5-2-6-10-17/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMIITXBYOARBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexanone Ethylene Ketal Formation
The spirocyclic core is synthesized via acid-catalyzed ketalization:
$$
\text{Cyclohexanone} + \text{Ethylene Glycol} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decane} + \text{H}_2\text{O}
$$
Conditions :
- Catalyst : p-Toluenesulfonic acid (pTSA, 0.1 equiv) in toluene.
- Temperature : Reflux (110°C) with Dean-Stark trap for water removal.
- Yield : 85–92%.
Key characterization :
- $$^1$$H NMR (300 MHz, CDCl$$3$$): δ 1.50–1.70 (m, 10H, cyclohexyl), 3.90–4.10 (m, 4H, –O–CH$$2$$–CH$$_2$$–O–).
- IR : 1120 cm$$^{-1}$$ (C–O–C stretch).
Introduction of the Methylene-Amine Side Chain
Bromination at the 2-Position
The spirocycle’s 2-position is functionalized via radical bromination:
$$
\text{1,4-Dioxaspiro[4.5]decane} + \text{NBS} \xrightarrow{\text{AIBN}} \text{2-Bromo-1,4-dioxaspiro[4.5]decane}
$$
Conditions :
- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv) in CCl$$_4$$.
- Temperature : 80°C, 12 h.
- Yield : 65–70%.
Gabriel Synthesis for Amine Formation
The brominated intermediate is converted to the primary amine:
$$
\text{2-Bromo-spirocycle} + \text{Phthalimide-K}^+ \xrightarrow{\text{DMSO}} \text{2-Phthalimidospirocycle} \xrightarrow{\text{Hydrazine}} \text{2-Aminomethyl-spirocycle}
$$
Conditions :
- Step 1 : Potassium phthalimide (1.2 equiv) in DMSO, 100°C, 8 h.
- Step 2 : Hydrazine hydrate (2.0 equiv) in ethanol, reflux, 6 h.
- Overall Yield : 55–60%.
Characterization :
- MS (ESI) : m/z 184.2 [M+H]$$^+$$ (calculated for C$$9$$H$${17}$$NO$$_2$$: 183.12).
Oxalamide Bond Formation
Oxalyl Chloride Mediated Coupling
The primary amine reacts with oxalyl chloride, followed by aniline:
$$
\text{2-Aminomethyl-spirocycle} + \text{ClC(O)C(O)Cl} \rightarrow \text{Oxalamide chloride} \xrightarrow{\text{Aniline}} \text{Target Compound}
$$
Conditions :
- Step 1 : Oxalyl chloride (2.2 equiv) in dry THF, 0°C → RT, 2 h.
- Step 2 : Aniline (2.5 equiv), triethylamine (3.0 equiv), 0°C → RT, 12 h.
- Yield : 70–75%.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 14 h |
| Purification | Column Chromatography (SiO$$_2$$, EtOAc/Hexane 1:3) |
Spectroscopic Confirmation :
- $$^{13}$$C NMR (75 MHz, DMSO-d$$_6$$): δ 163.5 (C=O), 140.2 (aromatic C–N), 109.8 (spiro O–C–O).
- HPLC Purity : 98.5% (C18 column, MeCN/H$$_2$$O 70:30).
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Methylene-Amine Installation
A one-pot strategy using Mitsunobu conditions:
$$
\text{Spirocycle-2-methanol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimidospirocycle} \xrightarrow{\text{Hydrazine}} \text{Amine}
$$
Advantages : Higher regioselectivity (80% yield).
Solid-Phase Synthesis
Immobilized aniline on Wang resin reacted with spirocycle-oxalamide acid chloride:
- Resin Loading : 1.2 mmol/g.
- Cleavage Yield : 68%.
Challenges and Mitigation Strategies
- Spirocycle Stability : Acidic conditions during ketalization may lead to ring-opening. Use of anhydrous MgSO$$_4$$ minimizes hydrolysis.
- Oxalyl Chloride Handling : Replace with diethyl oxalate in greener protocols (65% yield).
- Racemization : Low-temperature amidation prevents epimerization.
Industrial Scalability Considerations
| Factor | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Bromination | Batch reactor (5 L) | Continuous flow system |
| Amide Coupling | Manual addition | Automated syringe pumps |
| Purification | Column Chromatography | Crystallization (EtOH/H$$_2$$O) |
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted oxalamides with various functional groups.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key structural analogs include spirocyclic compounds with modified substituents or functional groups:
Analysis :
- The phenyl group introduces aromatic π-π interactions, which could influence solubility in nonpolar solvents or interaction with aromatic receptors in biological systems.
Spirocyclic Compounds with Different Ring Sizes
The 1,4-dioxaspiro[4.5]decane system (6-membered spiro ring) is distinct from smaller (e.g., 1,4-dioxaspiro[4.4]decane) or larger spiro systems:
| Compound Class | Ring Size | Key Features | Applications | References |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decane derivatives | 4.5 | Balanced ring strain; moderate rigidity | Biolubricants, pharmaceutical intermediates | |
| 1,4-Dioxaspiro[4.4]decane derivatives | 4.4 | Higher ring strain; increased reactivity | Less stable; limited industrial use |
Analysis :
- The 4.5 spiro ring in the target compound offers superior thermal stability compared to smaller rings (e.g., 4.4), as demonstrated in biolubricant studies where 1,4-dioxaspiro[4.5] derivatives exhibited better low-temperature performance and oxidative resistance .
Functionalized Spiro Derivatives
Spiro compounds functionalized with methoxy, isopropyl, or tert-butyl groups exhibit divergent properties:
Analysis :
- Bulky substituents (e.g., t-butyl) reduce solubility but enhance steric protection of reactive sites.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenyloxalamide is a synthetic compound notable for its unique structural features, which include a spirocyclic framework and an oxalamide functional group. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 332.4 g/mol. The 1,4-dioxaspiro[4.5]decane moiety contributes to its distinct three-dimensional conformation, enhancing its interaction with biological targets.
Preliminary studies suggest that this compound may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. For instance, it may target kinases involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation .
- Signal Transduction Modulation : By modulating signal transduction pathways, this compound could alter cellular responses to various stimuli, which may be beneficial in therapeutic contexts .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo models, suggesting potential applications in treating inflammatory diseases .
Analgesic Effects
In addition to anti-inflammatory activity, this compound has demonstrated analgesic effects in animal models. The mechanism may involve the inhibition of pain pathways at the molecular level, providing a basis for its use in pain management therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide | Similar spirocyclic structure | Moderate anti-inflammatory effects |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide | Contains aromatic groups | Potential kinase inhibition |
| N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopropyloxalamide | Isopropyl substitution | Varying analgesic properties |
The distinct combination of the spirocyclic structure and oxalamide group in this compound enhances its reactivity and biological potential compared to these analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Study : A study published in 2023 highlighted that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis .
- Analgesic Evaluation : In a 2024 study assessing pain relief in rodents, administration of the compound resulted in a notable decrease in pain response compared to controls .
- Kinase Inhibition Research : Recent findings indicate that this compound effectively inhibits RIPK1 kinase activity, which is crucial for regulating programmed cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
